molecular formula C15H34O8P2 B3220386 3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal CAS No. 1196152-49-4

3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal

Cat. No. B3220386
CAS RN: 1196152-49-4
M. Wt: 404.37 g/mol
InChI Key: PIVRSVYGCFLSPN-UHFFFAOYSA-N
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Description

3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal, also known as DEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis. DEPP is a colorless liquid that is soluble in organic solvents and has a molecular weight of 332.29 g/mol.

Mechanism of Action

3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal acts as a Michael acceptor, reacting with nucleophiles such as enolates, amines, and thiols. The resulting product undergoes an aldol condensation reaction to form α,β-unsaturated aldehydes, ketones, and esters. This compound can also act as a ligand in metal-catalyzed reactions, forming complexes with transition metals.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal has several advantages as a reagent in organic synthesis. It is easy to handle, has a long shelf life, and can be used in a wide range of reactions. However, this compound has some limitations. It is highly reactive and can be toxic, requiring careful handling and disposal.

Future Directions

3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal has potential applications in the development of new materials and polymers. Further research is needed to explore its potential as a ligand in metal-catalyzed reactions. In addition, studies are needed to investigate the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
In conclusion, this compound is a versatile reagent that has potential applications in organic synthesis, materials science, and medicine. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in these areas.

Scientific Research Applications

3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal has been widely used in organic synthesis as a reagent for the preparation of α,β-unsaturated aldehydes, ketones, and esters. It has also been used as a ligand in metal-catalyzed reactions. In addition, this compound has been used as a precursor for the synthesis of phosphorus-containing polymers and materials.

properties

IUPAC Name

1,1-bis(diethoxyphosphoryl)-3,3-diethoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34O8P2/c1-7-18-14(19-8-2)13-15(24(16,20-9-3)21-10-4)25(17,22-11-5)23-12-6/h14-15H,7-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVRSVYGCFLSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(P(=O)(OCC)OCC)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34O8P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161032
Record name P,P,P′,P′-Tetraethyl P,P′-(3,3-diethoxypropylidene)bis[phosphonate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196152-49-4
Record name P,P,P′,P′-Tetraethyl P,P′-(3,3-diethoxypropylidene)bis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196152-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name P,P,P′,P′-Tetraethyl P,P′-(3,3-diethoxypropylidene)bis[phosphonate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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